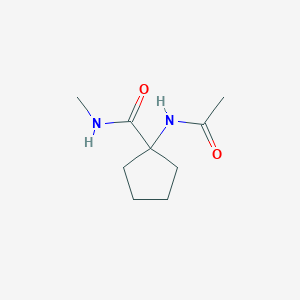![molecular formula C17H11NO4 B14293753 5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione CAS No. 116215-59-9](/img/structure/B14293753.png)
5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of benzopyran and oxazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyrazolin-5-ones with 2-halosubstituted benzoyl chlorides in the presence of calcium hydroxide in refluxing 1,4-dioxane can yield the desired compound . Another approach involves the use of phenylhydrazine and hydroxycoumarins followed by POCl3-mediated cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : Shares a similar benzopyrano structure but with a pyrazol ring instead of an oxazine ring .
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one : Another benzopyrano compound with different substituents and ring structure .
Uniqueness
5-Phenyl-2H,5H-1benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione is unique due to its specific combination of benzopyran and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116215-59-9 |
|---|---|
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
5-phenyl-5H-chromeno[3,4-e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C17H11NO4/c19-16-13-14(10-6-2-1-3-7-10)21-12-9-5-4-8-11(12)15(13)22-17(20)18-16/h1-9,14H,(H,18,19,20) |
Clé InChI |
QGWXZGPESYGGAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)OC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


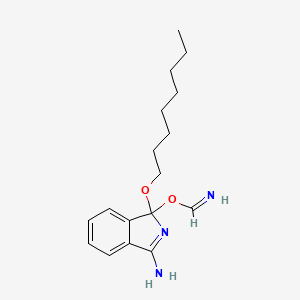
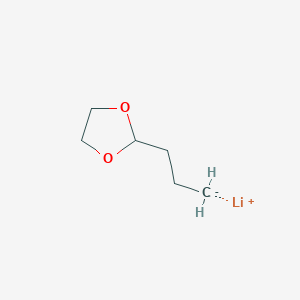

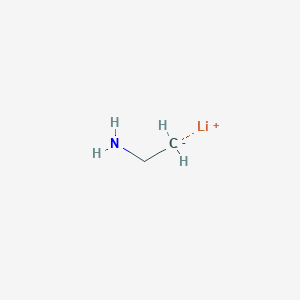
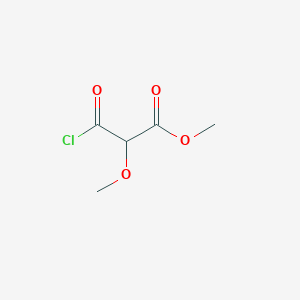
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

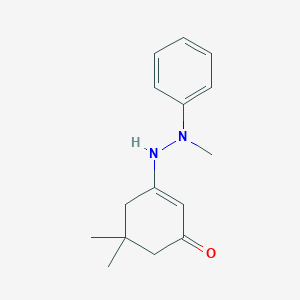

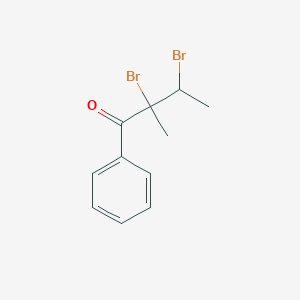
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
